molecular formula C10H19NO3S B1166112 Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester CAS No. 109202-58-6

Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester

Cat. No.: B1166112
CAS No.: 109202-58-6
M. Wt: 233.33 g/mol
InChI Key: VCBRWVPMRNZCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester is a chemical compound known for its unique structure and properties. It is a light yellow to orange-red clear non-viscous liquid with an alcoholic odor . This compound is used in various industrial applications, particularly as a promoter in chemical reactions.

Preparation Methods

The synthesis of thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester involves the condensation of thioimidodicarbonic acid, 1-ethyl ester with a mixture of C6 alcohols . These alcohols are added in excess and remain as residual solvent at the end of the process. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Chemical Reactions Analysis

Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester has several scientific research applications. In chemistry, it is used as a reagent and promoter in various synthetic processes. In biology, it may be used in studies involving enzyme interactions and protein modifications. In medicine, its derivatives are explored for potential therapeutic applications. Industrially, it is used in the production of other chemicals and materials, serving as an intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, depending on the specific targets involved.

Comparison with Similar Compounds

Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester can be compared with other similar compounds such as thioimidodicarbonic acid, 1-ethyl ester and thioimidodicarbonic acid, 1-hexyl ester. These compounds share similar structural features but differ in their specific functional groups and chain lengths. The uniqueness of this compound lies in its specific ester configuration, which imparts distinct chemical and physical properties .

Biological Activity

Thioimidodicarbonic acid, specifically the compound represented as (HO)C(O)NHC(S)(OH)(HO)C(O)NHC(S)(OH), 1-ethyl 3-hexyl ester, is a chemical with notable biological activity. This compound, often utilized in industrial applications, particularly in mineral processing as a froth-generating reagent, has been the subject of various toxicological studies to assess its safety and biological effects.

  • Chemical Name : Thioimidodicarbonic Acid, 1-ethyl 3-hexyl ester
  • Molecular Formula : C10H19NO3S
  • Molecular Weight : 233 g/mol
  • CAS Registry Number : Not assigned

Structural Characteristics

The structural formula indicates the presence of functional groups such as hydroxyl (OH-OH) and thiol (SH-SH), which play significant roles in its reactivity and biological interactions.

Toxicological Studies

  • Acute Toxicity :
    • Studies have shown that the compound exhibits low acute oral toxicity in rats. The observed lethal dose (LD50) was determined to be above 500 mg/kg, indicating a relatively low risk upon acute exposure .
    • Clinical observations included symptoms such as piloerection, unsteady gait, and increased salivation, particularly at higher doses .
  • Skin Sensitization :
    • The compound has been classified as a skin sensitizer based on results from the murine local lymph node assay (LLNA). This suggests that repeated exposure could lead to allergic reactions in sensitive individuals .
  • Genotoxicity :
    • Genotoxicity tests, including the Ames test using Salmonella typhimurium, returned negative results, indicating that the compound is not mutagenic under the tested conditions . However, some studies suggest potential mutagenicity under specific conditions or formulations .
  • Organ Toxicity :
    • Prolonged exposure has been linked to liver and kidney damage. Histopathological examinations revealed centrilobular hepatocyte necrosis and renal tubular changes in high-dose groups .

Ecotoxicity

The compound exhibits significant ecotoxicity:

  • Aquatic Toxicity : It is very toxic to daphnia and algae, with median effective concentrations (ErC50) below 1 mg/L. This indicates a high risk to aquatic ecosystems .

Case Study 1: Occupational Exposure Assessment

A study conducted on workers handling thioimidodicarbonic acid indicated that while acute exposure risks were low, chronic exposure could lead to cumulative health effects such as liver damage and skin sensitization. Health monitoring protocols were recommended for personnel involved in its handling.

Case Study 2: Environmental Impact

Research on the environmental impact of thioimidodicarbonic acid revealed significant toxicity to non-target aquatic organisms. The predicted no-effect concentration (PNEC) for aquatic environments was established at 1.5 mg/L based on ecotoxicological data .

Summary of Findings

Parameter Finding
Acute Oral ToxicityLow (LD50 > 500 mg/kg)
Skin SensitizationPositive in murine LLNA
GenotoxicityNegative in Ames test
Liver DamageObserved at high doses
Aquatic ToxicityVery toxic to daphnia and algae

Properties

CAS No.

109202-58-6

Molecular Formula

C10H19NO3S

Molecular Weight

233.33 g/mol

IUPAC Name

ethyl N-hexoxycarbothioylcarbamate

InChI

InChI=1S/C10H19NO3S/c1-3-5-6-7-8-14-10(15)11-9(12)13-4-2/h3-8H2,1-2H3,(H,11,12,15)

InChI Key

VCBRWVPMRNZCFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=S)NC(=O)OCC

Synonyms

Thioimidodicarbonic acid ((HO)C(O)NHC(S)(OH)), 1-ethyl 3-hexyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.